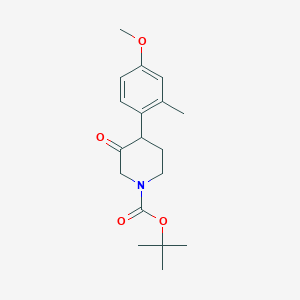

Tert-butyl 4-(4-methoxy-2-methylphenyl)-3-oxopiperidine-1-carboxylate

Description

Tert-butyl 4-(4-methoxy-2-methylphenyl)-3-oxopiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, a 3-oxo moiety, and a substituted phenyl ring (4-methoxy-2-methylphenyl).

Properties

Molecular Formula |

C18H25NO4 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

tert-butyl 4-(4-methoxy-2-methylphenyl)-3-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C18H25NO4/c1-12-10-13(22-5)6-7-14(12)15-8-9-19(11-16(15)20)17(21)23-18(2,3)4/h6-7,10,15H,8-9,11H2,1-5H3 |

InChI Key |

SPJGOTWVDIJOHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2CCN(CC2=O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-methoxy-2-methylphenyl)-3-oxopiperidine-1-carboxylate typically involves the reaction of 4-methoxy-2-methylaniline with di-tert-butyl dicarbonate. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the reaction, and the product is purified through crystallization from hexane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-methoxy-2-methylphenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

Tert-butyl 4-(4-methoxy-2-methylphenyl)-3-oxopiperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-methoxy-2-methylphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Observations:

- Electron-withdrawing vs. electron-donating groups : The trifluoromethyl (CF₃) and fluoro groups in CAS 1354953-08-4 enhance electrophilicity and metabolic stability compared to the methoxy and methyl groups in the target compound .

- Boc protection : All analogs retain the Boc group, critical for amine protection during multi-step syntheses .

Table 2: Reaction Conditions and Yields

Table 3: Hazard Comparison

- Nitro and chloro groups (e.g., CAS 474330-06-8) correlate with higher toxicity, likely due to reactive intermediates .

- Methoxycarbonyl groups (CAS 406235-16-3) may release irritants like methanol upon decomposition .

Physicochemical Properties

- Solubility: The 3-oxo group in the target compound and analogs enhances water solubility compared to non-oxo derivatives (e.g., CAS 732275-92-2) .

- Stability : Boc-protected compounds are stable under basic conditions but susceptible to acidic deprotection .

Biological Activity

Tert-butyl 4-(4-methoxy-2-methylphenyl)-3-oxopiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 257.33 g/mol

- CAS Number : 1823776-36-8

The compound features a piperidine ring substituted with a tert-butyl ester and a methoxy-substituted aromatic group, contributing to its unique pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological potential, including:

- Antidepressant Activity : Research indicates that compounds structurally related to piperidine derivatives can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anti-inflammatory Properties : Some studies suggest that similar compounds can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound acts as an agonist at trace amine-associated receptor 1 (TAAR1). Activation of TAAR1 has been linked to modulation of dopamine and serotonin levels, which are crucial for mood regulation.

A study conducted using HEK293 cells showed that the compound produced a dose-dependent increase in cAMP levels, indicating its potential role as a TAAR1 agonist. The effective concentration (EC50) values were determined to be within the low micromolar range, suggesting significant biological activity at achievable concentrations in vivo .

Case Studies

- Antidepressant Efficacy : In preclinical models of depression, compounds similar to this compound demonstrated rapid antidepressant effects comparable to established treatments. Behavioral assays indicated significant reductions in despair-like behaviors in rodent models .

- Anti-inflammatory Effects : In models of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions characterized by excessive inflammation .

Data Table: Biological Activities and EC50 Values

Q & A

Q. What are the common synthetic routes for synthesizing Tert-butyl 4-(4-methoxy-2-methylphenyl)-3-oxopiperidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step procedures starting from piperidine derivatives. Key steps include:

- Alkylation : Introducing the tert-butyl group via tert-butyl bromoacetate under basic conditions (e.g., NaH or KOtBu in THF/DMF) .

- Functionalization : Installing the 4-methoxy-2-methylphenyl group through cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution .

- Oxidation : Formation of the 3-oxo group using oxidizing agents like PCC or Dess-Martin periodinane .

- Purification : Techniques such as column chromatography or recrystallization ensure high purity .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, the tert-butyl group appears as a singlet (~1.4 ppm in H NMR) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration and crystal packing, as demonstrated for analogous tert-butyl piperidine derivatives .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile reagents .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthetic yields of this compound?

- Methodological Answer :

- Temperature Control : Lowering reaction temperatures during sensitive steps (e.g., fluorination) reduces side reactions .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh)) enhance coupling efficiency for aryl group introduction .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethereal solvents (THF) favor alkylation .

Q. How can discrepancies in spectral data (e.g., NMR vs. X-ray) be resolved for structural confirmation?

- Methodological Answer :

- Dynamic NMR Studies : Analyze temperature-dependent NMR to detect conformational flexibility (e.g., chair-flipping in the piperidine ring) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .

- Crystallographic Refinement : Use high-resolution X-ray data to resolve ambiguities in substituent orientation, as seen in tert-butyl piperidine analogs .

Q. What strategies are effective for designing in vitro assays to study this compound’s biological activity?

- Methodological Answer :

- Target Selection : Prioritize receptors/enzymes based on structural analogs (e.g., piperidine derivatives targeting neurological pathways) .

- Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for targets like GPCRs .

- Metabolic Stability : Evaluate hepatic clearance using microsomal incubation (e.g., human liver microsomes + NADPH) .

Notes

- Citations reflect credible sources (e.g., Acta Crystallographica, safety data sheets).

- Advanced questions emphasize experimental design and data validation, aligning with academic research rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.